Tris(2,2-difluoroethyl)phosphate

Description

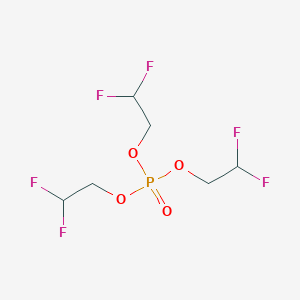

Structure

3D Structure

Propriétés

IUPAC Name |

tris(2,2-difluoroethyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6O4P/c7-4(8)1-14-17(13,15-2-5(9)10)16-3-6(11)12/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKQKTMHHAZKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OP(=O)(OCC(F)F)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Tris 2,2 Difluoroethyl Phosphate

Direct Synthesis Routes for Tris(2,2-difluoroethyl)phosphate

The direct synthesis of this compound can be achieved through several pathways, primarily involving the reaction of a phosphorus halide with 2,2-difluoroethanol (B47519).

Reaction Pathways Involving Fluoroalcohols and Phosphorus Halides

POCl₃ + 3 HOCH₂CHF₂ → P(O)(OCH₂CHF₂)₃ + 3 HCl

This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrogen chloride (HCl) gas that is evolved. The base prevents the acid-catalyzed side reactions and drives the reaction to completion. The choice of solvent is also crucial, with non-polar aprotic solvents like toluene (B28343) being commonly employed.

An alternative, though less direct, route involves a two-step process starting from phosphorus trichloride (B1173362) (PCl₃). In the first step, PCl₃ is reacted with 2,2-difluoroethanol to form the corresponding phosphite (B83602) ester, Tris(2,2-difluoroethyl)phosphite. This intermediate is then oxidized in a subsequent step to yield the final phosphate (B84403) product. Common oxidizing agents for this transformation include oxygen or other mild oxidants.

Advanced Synthetic Strategies for Fluorinated Phosphate Derivatives

Beyond the direct synthesis of the symmetrical this compound, advanced strategies have been developed to access more complex and unsymmetrical fluorinated phosphate triesters.

Selective Transesterification Approaches for Unsymmetrical Phosphate Triesters

A significant advancement in the chemistry of fluorinated phosphates is the development of selective transesterification methods. Starting from a symmetrical triester like Tris(2,2,2-trifluoroethyl) phosphate, which is structurally similar to this compound, it is possible to sequentially replace the fluoroalkoxy groups with different alcohol moieties. lookchem.comorganic-chemistry.orgbohrium.comnih.gov This approach allows for the controlled synthesis of unsymmetrical phosphate triesters with one, two, or three different alkyl or aryl groups.

The key to this selectivity lies in the use of specific bases and reaction conditions. For instance, the use of a bulky base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong base like an alkali metal alkoxide can facilitate the stepwise substitution of the fluoroalkoxy groups. lookchem.comorganic-chemistry.orgbohrium.com By carefully controlling the stoichiometry of the incoming alcohol and the base, it is possible to isolate the mono- and di-substituted phosphate esters. This methodology has proven to be a versatile tool for creating a diverse library of phosphate triesters, which are valuable in various fields, including the synthesis of phospholipids (B1166683) and other biologically active molecules. lookchem.comorganic-chemistry.orgbohrium.com

A study by Tsubaki et al. demonstrated a three-step selective substitution transesterification of tris(2,2,2-trifluoroethyl) phosphate to synthesize mixed unsymmetrical phosphate triesters. lookchem.comorganic-chemistry.orgbohrium.com The substitution of the trifluoroethoxy group proceeds selectively in the presence of DBU or lithium alkoxides. lookchem.comorganic-chemistry.orgbohrium.com

Functionalization Reactions of Related Fluorinated Phosphites

Fluorinated phosphites, such as the hypothetical Tris(2,2-difluoroethyl)phosphite, can serve as versatile intermediates for the synthesis of various functionalized phosphorus compounds. These trivalent phosphorus compounds are nucleophilic at the phosphorus center and can react with a range of electrophiles.

One important reaction is the Michaelis-Arbuzov reaction, where the phosphite reacts with an alkyl halide to form a phosphonate. This reaction provides a powerful method for the formation of a carbon-phosphorus bond. Another key transformation is the reaction with oxidizing agents to form the corresponding phosphate ester, as mentioned in the direct synthesis section.

Furthermore, fluorinated phosphites can react with various electrophilic reagents containing other functional groups, allowing for the introduction of diverse functionalities into the final molecule. These reactions open up avenues for the synthesis of novel organophosphorus compounds with tailored properties.

Mechanistic Investigations of Synthesis Reactions

The mechanism of the reaction between phosphorus oxychloride and alcohols to form trialkyl phosphates is generally understood to proceed through a series of nucleophilic substitution reactions at the phosphorus center.

The reaction is initiated by the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which is then scavenged by the base present in the reaction mixture. This process is repeated two more times with additional alcohol molecules to form the final trialkyl phosphate.

The presence of the electron-withdrawing fluorine atoms in 2,2-difluoroethanol is expected to decrease the nucleophilicity of the alcohol's oxygen atom compared to a non-fluorinated alcohol. However, the reaction still proceeds effectively, likely due to the high reactivity of phosphorus oxychloride. The exact kinetics and the influence of the fluorine atoms on the reaction rate and mechanism would be a subject for more detailed mechanistic studies.

The transesterification reactions are believed to proceed via a similar nucleophilic substitution mechanism at the phosphorus center, where the incoming alkoxide ion attacks the phosphorus atom, leading to the displacement of a fluoroalkoxy group. The selectivity observed in these reactions is attributed to a combination of steric and electronic factors of both the substrate and the incoming nucleophile, as well as the careful choice of reaction conditions.

Advanced Applications of Tris 2,2 Difluoroethyl Phosphate in Materials Science and Engineering

A Guardian Against Fire: TDFEP's Role in Polymeric Systems

The inherent flammability of many polymers presents a significant safety challenge. TDFEP is being investigated as an effective flame retardant, capable of mitigating this risk through sophisticated chemical interactions during combustion.

A Two-pronged Defense: Condensed-Phase and Gas-Phase Flame Retardancy

Organophosphorus compounds like TDFEP typically employ a dual-action mechanism to suppress fire. nih.govmdpi.comnih.gov In the condensed phase (the solid polymer), upon heating, the phosphate (B84403) compound can decompose to form phosphoric acid. This acid promotes the dehydration and charring of the polymer. nih.govmdpi.com The resulting char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the combustion process. specialchem.com

Simultaneously, in the gas phase (the flame itself), volatile phosphorus-containing radicals (such as PO• and PO₂•) are released. nih.govunina.it These highly reactive species interrupt the chain reactions of combustion by scavenging key radicals like H• and OH•, effectively "poisoning" the flame and reducing its intensity. mdpi.comnist.gov The non-combustible gases produced by the degradation of the flame retardant also serve to dilute the flammable gases and oxygen in the surrounding atmosphere. nih.gov

The Fluorine Factor: Enhancing Combustion Suppression

The degree of fluorination in organophosphate flame retardants plays a crucial role in their effectiveness. The introduction of fluorine atoms, as seen in TDFEP, can significantly enhance flame retardancy. While specific comparative data for a broad range of fluorinated phosphates is still emerging, the principle is that the strong carbon-fluorine bond and the electrochemical properties of fluorine contribute to improved thermal stability and combustion suppression. This allows for the formulation of non-flammable materials with a lower concentration of the flame retardant additive compared to their non-fluorinated counterparts.

A Versatile Additive for Specialized Composites

TDFEP's utility as a flame retardant extends to its potential integration into various specialized material composites. As an additive flame retardant, it is not chemically bonded to the polymer matrix, allowing for easier incorporation. researchgate.net

Polyurethane Foams: Organophosphate flame retardants are widely used in both flexible and rigid polyurethane foams, which are prevalent in furniture, insulation, and automotive components. researchgate.netquimidroga.comepa.gov TDFEP can be blended into the polyol component before polymerization to impart flame retardancy to the final foam product.

Epoxy Resins: These resins are critical in electronics, aerospace, and construction due to their excellent adhesive and mechanical properties. Incorporating phosphorus-based flame retardants like TDFEP can significantly improve their fire resistance, a crucial factor in these high-performance applications. unina.itnih.gov

Polycarbonate Resins: Known for their impact resistance and optical clarity, polycarbonates are used in a wide array of products. The addition of organophosphate flame retardants is a common strategy to meet stringent flammability standards in consumer electronics and building materials. nih.govgoogle.com

Powering the Future: Electrochemical Applications in Energy Storage

Beyond its flame-retardant properties, TDFEP is showing significant promise in the field of energy storage, particularly as a component in the electrolytes of lithium-ion batteries (LIBs).

Enhancing Safety and Performance: TDFEP as an Electrolyte Additive or Co-solvent

The electrolytes in conventional LIBs are typically composed of flammable organic carbonates, posing a significant safety risk. researchgate.net TDFEP, being a non-flammable phosphate, can be used as either an additive or a co-solvent to create safer, non-flammable electrolytes. researchgate.net

Research has shown that the addition of fluorinated phosphates can substantially reduce the flammability of the electrolyte. However, this often comes with a trade-off in terms of ionic conductivity, as the viscosity of the electrolyte tends to increase. researchgate.net The degree of fluorination is a key factor in balancing these properties.

| Compound | Role | Key Findings | Reference |

|---|---|---|---|

| Tris(2,2,2-trifluoroethyl)phosphate (TFP) | Co-solvent | Reduces flammability but can lower conductivity. | researchgate.net |

| Tris(2-chloroethyl) phosphate (TCEP) | Additive | Improves electrochemical performance and capacity retention. | |

| Diphenyloctyl phosphate (DPOF) | Additive | Improves cell performance through SEI film modification. | researchgate.net |

Building a Better Interface: Impact on SEI Formation and Stability

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. youtube.com The stability and composition of the SEI are paramount for the long-term performance and safety of the battery.

The use of fluorinated additives like TDFEP can have a beneficial impact on the SEI. The decomposition products of these additives can contribute to the formation of a more stable and robust SEI layer. This enhanced SEI can be thinner and more uniform, facilitating easier transport of lithium ions while effectively preventing the continuous decomposition of the electrolyte. osti.gov Specifically, the presence of fluorine can lead to the formation of lithium fluoride (B91410) (LiF) in the SEI, a component known to improve its stability and ionic conductivity. osti.govornl.gov This leads to improved cycling stability and better capacity retention over the battery's lifespan. Furthermore, some studies suggest that phosphate-based additives can also help to passivate the cathode surface, particularly at high voltages, by scavenging reactive oxygen species. rsc.orgresearchgate.net

| Additive Type | Effect on SEI | Resulting Benefit | Reference |

|---|---|---|---|

| Fluorinated Carbonates (e.g., FEC) | Forms a thin, flexible, and LiF-rich SEI. | Improved cycling stability and reduced capacity fade. | ornl.gov |

| Phosphorus-based (e.g., DPOF) | Forms Li3PO4 in the SEI. | Improved lithium-ion conductivity and rate performance. | researchgate.net |

| Fluorinated Phosphates (e.g., LCTFEB) | Forms a thin, LiF-rich SEI with B and N compounds. | Suppresses dendrite formation and improves cycle stability. | osti.gov |

Influence on Electrochemical Performance and Cycling Stability

The incorporation of fluorinated phosphate esters into lithium-ion battery electrolytes is a key strategy for enhancing performance and lifespan. While specific data for Tris(2,2-difluoroethyl)phosphate is emerging, the effects of its structural analog, Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), provide significant insights. The addition of TTFP as a co-solvent has been shown to improve the discharge capacities and capacity retention of lithium-ion cells, even at high cut-off voltages. rsc.org

For instance, in a standard electrolyte system, cells exhibited a discharge capacity of 130 mAh g⁻¹ after 100 cycles with a capacity retention of 69%. rsc.org In contrast, the addition of 10% TTFP to the electrolyte boosted the discharge capacity to 162.3 mAh g⁻¹ and improved the capacity retention to 73.9% under the same conditions. rsc.org This enhancement is attributed to the additive's ability to participate in the formation of a stable and effective solid electrolyte interphase (SEI) on the electrode surfaces. Research on a graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ full cell demonstrated that an electrolyte containing 25 wt% of the related Tris(2,2,2-trifluoroethyl)phosphate not only rendered the cell non-flammable but also led to cycling performance that surpassed a commercial electrolyte, particularly at an elevated temperature of 60°C. researchgate.net

These findings suggest that this compound can similarly contribute to stabilizing the electrode-electrolyte interface, mitigating degradation mechanisms, and ultimately extending the cycle life of advanced battery systems.

Table 1: Comparative Electrochemical Performance with Fluorinated Phosphate Additive (TTFP)

| Electrolyte Composition | Metric | Value |

|---|---|---|

| Standard Electrolyte (No Additive) | 100th Cycle Discharge Capacity | 130 mAh g⁻¹ |

| Standard Electrolyte (No Additive) | 100th Cycle Capacity Retention | 69% |

| Electrolyte with 10% TTFP | 100th Cycle Discharge Capacity | 162.3 mAh g⁻¹ |

| Electrolyte with 10% TTFP | 100th Cycle Capacity Retention | 73.9% |

Data based on research on the related compound Tris(2,2,2-trifluoroethyl) phosphite (TTFP) illustrates the potential benefits of this class of additives. rsc.org

Design Principles for Non-flammable Electrolyte Systems

A primary driver for the use of this compound is the formulation of non-flammable electrolytes to mitigate the safety risks associated with conventional carbonate-based systems. The design principles are centered on leveraging the flame-retardant properties of organophosphorus compounds, which are significantly enhanced by fluorination.

The key design principles include:

Utilizing as a Co-solvent: The most common approach is to use the fluorinated phosphate as a co-solvent at a specific concentration within the electrolyte mixture. Research has shown that adding 15-25 wt% of a fluorinated phosphate like TFP to a conventional electrolyte can render the entire mixture non-flammable. researchgate.netresearchgate.net

Balancing Safety and Performance: While increasing the concentration of the flame retardant improves safety, it can also increase viscosity and decrease ionic conductivity. The design process involves optimizing the concentration to achieve non-flammability with minimal impact on electrochemical performance. Fluorination of the alkyl groups on the phosphate helps reduce viscosity compared to non-fluorinated counterparts, allowing for its use at higher, more effective concentrations. researchgate.net

Ensuring Good Wettability: The electrolyte must effectively wet the separator and electrode surfaces to ensure proper ion transport. Studies have found that electrolytes formulated with 25 wt% Tris(2,2,2-trifluoroethyl)phosphate exhibit good wettability, which is crucial for practical cell operation. researchgate.net

By adhering to these principles, this compound can be effectively integrated to create inherently safer battery systems without significantly compromising their energy and power density.

Interaction Mechanisms with Electrode Materials in Advanced Batteries

The stability and performance of a battery are critically dependent on the nature of the interfaces between the electrolyte and the electrodes. Fluorinated phosphates like this compound play an active role in forming and modifying these interfaces, particularly at the cathode surface during high-voltage operation.

Studies on the closely related Tris(2,2,2-trifluoroethyl)phosphite (TTFP) additive reveal a multi-faceted interaction mechanism with lithium nickel-manganese-cobalt oxide (NMC) cathodes: rsc.org

Surface Film Modification: The additive contributes to the formation of a protective surface layer on the cathode. However, it does not simply passivate the surface against electrolyte oxidation in a conventional sense. rsc.org

Oxygen Scavenging: A primary mechanism involves the phosphite (phosphorus in a +3 oxidation state) reacting with the highly charged NMC cathode surface. It removes reactive oxygen atoms from the cathode lattice, in the process being oxidized itself to form the more stable Tris(2,2,2-trifluoroethyl)phosphate (TTFPa). rsc.org This scavenging effect helps to stabilize the cathode structure at high states of charge.

Covalent Bonding: In some cases, the additive can bond directly to the cathode surface. A proposed stable configuration involves the additive binding via a P-O-Transition Metal bond, leading to the formation of species like bis(2,2,2-trifluoroethyl)phosphate (BTFPa) on the surface. rsc.org

These interactions create a more robust and stable solid electrolyte interphase (SEI) on the cathode, which is crucial for preventing continuous electrolyte decomposition and improving long-term cycling stability at high voltages. rsc.orgresearchgate.net Similar mechanisms are anticipated for this compound, making it a promising agent for protecting high-energy cathode materials.

Role in Localized Superconcentrated Electrolytes (LSEs)

Localized Superconcentrated Electrolytes (LSEs) are an advanced electrolyte design that aims to combine the benefits of high salt concentrations (such as enhanced stability) with the favorable transport properties of lower concentration systems. google.comgoogle.com An LSE typically consists of a high concentration of a lithium salt dissolved in a primary solvent, which is then diluted with a "diluent" in which the salt is poorly soluble. google.com This creates localized, solvent-rich clusters where the lithium-ion coordination environment of a superconcentrated electrolyte is maintained, while the bulk fluid remains low in viscosity. google.com

Fluorinated compounds are ideal candidates for the diluent role due to their typical low affinity for dissolving lithium salts. While not extensively documented specifically for this compound, its properties align with the requirements for a component in LSE systems. It could potentially serve in two main capacities:

As a Diluent: Its fluorinated ethyl groups and polarity would likely result in poor solubility for lithium salts compared to traditional ether or carbonate solvents, making it a candidate as a non-flammable diluent.

As a Functional Co-solvent: It could be part of the primary solvent system in an LSE, contributing to non-flammability and SEI-forming properties, while another fluorinated, inert compound acts as the diluent. Studies on LSEs using triethyl phosphate (TEP) as the primary solvent and a fluorinated ether like bis(2,2,2-trifluoroethyl) ether (BTFE) as the diluent have shown promise, preventing TEP decomposition and enabling stable cycling.

The integration of this compound into LSE formulations represents a promising strategy to create safe, high-performance electrolytes for next-generation batteries.

Other Emerging Applications in Advanced Chemical Systems

Beyond its prominent role in battery electrolytes, the unique electronic structure of this compound suggests potential in other advanced chemical applications. The phosphorus center, influenced by the strong electron-withdrawing nature of the difluoroethyl groups, can be a platform for developing novel molecules with unique reactivity.

One emerging area of research is the creation of highly reactive Lewis acidic compounds. Recent studies have shown that constraining the geometry around a phosphorus atom and attaching electronegative groups can generate "Lewis superacids"—some of the most potent electron-pair acceptors known. nih.gov These powerful superacids, such as catecholato phosphonium (B103445) ions, are capable of activating very strong chemical bonds, including C-H bonds, through cooperative action between the electrophilic phosphorus center and basic oxygen substituents. nih.gov

Given these developments, the this compound scaffold could serve as a precursor or building block for a new class of tunable, phosphorus-based Lewis acids. By modifying its structure, it may be possible to design highly specialized catalysts for applications in organic synthesis and materials science, leveraging its inherent stability and the unique reactivity imparted by its fluoroalkyl groups.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tris(2,2,2-trifluoroethyl) phosphate | TFP |

| Tris(2,2,2-trifluoroethyl) phosphite | TTFP |

| bis(2,2,2-trifluoroethyl)phosphate | BTFPa |

| Lithium Nickel-Manganese-Cobalt Oxide | NMC |

| Lithium Cobalt Oxide | LiCoO₂ |

| Propylene Carbonate | PC |

| Triethyl phosphate | TEP |

Theoretical and Computational Chemistry Investigations of Tris 2,2 Difluoroethyl Phosphate

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical modeling is instrumental in elucidating the fundamental electronic structure and predicting the reactivity of molecules. For fluorinated phosphates like TDFP, these methods can predict their behavior as electrolyte additives, particularly their decomposition pathways and interactions with other battery components.

Density Functional Theory (DFT) Studies on Reaction Pathways

A study on TTFP in a lithium-ion battery environment with a LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathode demonstrated that the additive can modify the cathode surface film. rsc.org The investigation proposed that the majority of TTFP is oxidized to the more stable Tris(2,2,2-trifluoroethyl)phosphate (TTFPa) by abstracting oxygen atoms from the charged cathode surface. rsc.orgresearchgate.net Some of these resulting TTFPa molecules then react further with the electrolyte solvents. rsc.orgresearchgate.net A stable configuration was also proposed where the phosphite (B83602) binds to the cathode surface through a P–O–TM (Transition Metal) bond, with the loss of one of the trifluoroethyl side groups, forming bis(2,2,2-trifluoroethyl)phosphate (BTFPa). rsc.orgresearchgate.net This methodology, combining experimental analysis with theoretical modeling, could be extended to understand the reaction pathways of TDFP.

Furthermore, DFT calculations are crucial for determining the reduction and oxidation potentials of electrolyte additives, which are key indicators of their ability to form a stable solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI) on the cathode. nih.gov For new additives, computational screening using DFT can predict their electrochemical stability window and potential decomposition products.

Investigation of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity. The HOMO-LUMO gap is a critical parameter that reflects the kinetic stability of a molecule; a larger gap generally implies greater stability. nih.gov

For electrolyte components, the HOMO and LUMO energies determine the thermodynamic stability window. nih.gov The HOMO energy is related to the molecule's susceptibility to oxidation, while the LUMO energy indicates its susceptibility to reduction. In the context of lithium-ion batteries, an ideal electrolyte additive would have a LUMO energy that allows it to be reduced on the anode surface to form a protective SEI layer before the bulk electrolyte solvent is reduced. nih.gov

While specific HOMO-LUMO energy values for Tris(2,2-difluoroethyl)phosphate are not reported in the reviewed literature, DFT calculations are the standard method for obtaining these values. nih.govirjweb.com For comparison, the calculated HOMO-LUMO gap for a triazine derivative was found to be 4.4871 eV, indicating its chemical reactivity. irjweb.com Fluorination is known to influence the electronic properties of molecules. In a study on fluorinated electrolytes, the introduction of a fluorinated cosolvent was shown to lower the LUMO energy level, which is favorable for the formation of a stable SEI. nih.gov It is therefore expected that the fluorine atoms in TDFP significantly impact its HOMO and LUMO energies compared to its non-fluorinated counterparts.

Table 1: Key Electronic Properties and Their Significance

| Property | Significance in Electrochemical Systems | Typical Computational Method |

| HOMO Energy | Relates to the molecule's oxidation potential and stability against oxidative decomposition at the cathode. | Density Functional Theory (DFT) |

| LUMO Energy | Relates to the molecule's reduction potential and ability to form a protective SEI layer on the anode. | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | Indicates the molecule's kinetic stability and overall reactivity. A larger gap suggests higher stability. | Density Functional Theory (DFT) |

Computational Analysis of Interfacial Phenomena in Electrochemical Systems

The interfaces between the electrolyte and the electrodes are where the critical reactions that govern battery performance and degradation occur. Computational methods are invaluable for simulating these complex interfacial phenomena at an atomic level.

Simulation of Solid Electrolyte Interphase (SEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is crucial for the long-term cycling stability of lithium-ion batteries. This passivation layer prevents continuous electrolyte decomposition. fz-juelich.de Computational simulations, particularly those employing reactive force fields (ReaxFF) and DFT, can provide detailed insights into the mechanisms of SEI formation. semanticscholar.org

Fluorinated compounds are often used as electrolyte additives to promote the formation of a robust and stable SEI. researchgate.net For instance, fluoroethylene carbonate (FEC) is a well-known SEI-forming additive. fz-juelich.de Studies have shown that fluorinated additives can lead to the formation of an SEI rich in lithium fluoride (B91410) (LiF), which is known to be an excellent electronic insulator and a good Li⁺ conductor. nih.gov

While direct simulations of SEI formation involving this compound are not available, the principles learned from other fluorinated additives are applicable. It is hypothesized that TDFP, upon reduction at the anode surface, would decompose and contribute to the formation of a LiF-containing SEI. The fluorine atoms in the difluoroethyl groups would be the source for this LiF. Computational modeling could be employed to predict the specific decomposition products of TDFP at the anode and how they incorporate into the SEI structure.

Table 2: Common Components of Computationally Studied SEI Layers

| SEI Component | Role in SEI |

| Lithium Fluoride (LiF) | Excellent electronic insulator, good Li⁺ conductor. |

| Lithium Carbonate (Li₂CO₃) | Common inorganic component. |

| Organic Oligomers/Polymers | Provide flexibility to the SEI. |

| Lithium Alkoxides (ROLi) | Formed from solvent reduction. |

Modeling of Electrolyte-Electrode Interactions

Understanding the interactions between electrolyte components and the electrode surfaces is key to controlling the electrochemical processes within a battery. Molecular dynamics (MD) simulations and DFT are powerful techniques to model these interactions.

Studies on the related compound Tris(2,2,2-trifluoroethyl)phosphate (TFEP) have shown that the structure of the lithium-ion solvation shell greatly influences the electrochemical behavior. rsc.org In TFEP-based electrolytes, the Li⁺ ions are coordinated by both the TFEP solvent molecules and the anions of the lithium salt. rsc.org The nature of these interactions affects the ionic conductivity of the electrolyte and the polarization at the electrode surface. rsc.org

Prediction of Degradation Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for predicting the degradation pathways of electrolyte components, which is essential for designing more durable and safer batteries. DFT calculations can be used to determine the bond dissociation energies and to map out the potential energy surfaces for various decomposition reactions.

For organophosphorus compounds, degradation can occur through several mechanisms. For example, a study on the degradation of Tris(2-chloroethyl) phosphate (B84403) (TCEP) using DFT calculations identified the key reaction pathways. nih.gov Similarly, research on the biodegradation of Tris(2-ethylhexyl) phosphate (TEHP) revealed a stepwise dealkylation process. nih.gov

In the context of lithium-ion batteries, the degradation of Tris(2,2,2-trifluoroethyl)phosphite (TTFP) at a high-voltage cathode was computationally investigated. rsc.orgresearchgate.net The study proposed that TTFP is oxidized to the corresponding phosphate and can also bind to the cathode surface with the loss of a side chain. rsc.orgresearchgate.net These findings suggest that the degradation of TDFP in a battery environment would likely involve oxidation at the cathode and reduction at the anode.

Computational approaches can be used to predict the likely decomposition products of TDFP under different electrochemical conditions. This would involve calculating the energies of various possible intermediates and products to identify the most favorable degradation pathways. Such predictions are invaluable for understanding the long-term stability of electrolytes containing TDFP and for developing strategies to mitigate degradation.

Degradation Pathways and Environmental Fate of Tris 2,2 Difluoroethyl Phosphate Mechanistic Focus

Chemical and Photochemical Degradation Mechanisms

There is currently no specific information available in the scientific literature regarding the chemical and photochemical degradation mechanisms of Tris(2,2-difluoroethyl)phosphate. The subsequent subsections discuss general degradation pathways that are known for similar compounds, but which have not been specifically studied for this compound.

Hydroxyl Radical-Initiated Degradation Pathways

No studies have been identified that investigate the hydroxyl radical-initiated degradation of this compound. In theory, hydroxyl radicals (•OH), which are highly reactive species found in the atmosphere and in some water treatment processes, could initiate the degradation of this compound. For other organophosphate esters, hydroxyl radicals have been shown to abstract hydrogen atoms from the alkyl chains or add to aromatic rings, leading to the breakdown of the molecule. The presence of fluorine atoms on the ethyl groups of this compound would likely influence the rate and pathways of such reactions, but without specific research, any proposed mechanism would be purely speculative.

Role of Hydrolysis and Other Abiotic Transformation Processes

The role of hydrolysis and other abiotic transformation processes in the degradation of this compound has not been documented. Hydrolysis is a key degradation pathway for many organophosphate esters, involving the cleavage of the ester bonds. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical structure of the compound. For some organophosphate flame retardants, hydrolysis can be catalyzed by minerals in soil and aquatic environments. morressier.comresearchgate.net The fluorine atoms in this compound may affect its susceptibility to hydrolysis, but the extent of this effect is unknown. Other potential abiotic processes could include photolysis (degradation by sunlight), but again, no specific data are available.

Mechanistic Studies of Biotic Degradation

There is a significant lack of information on the biotic degradation of this compound.

Microbially Mediated Decomposition Processes

No studies have been found that detail the microbially mediated decomposition of this compound. Generally, microorganisms can degrade organophosphate esters through various enzymatic processes. mdpi.com However, the presence of fluorine in a molecule can make it more resistant to biodegradation. nih.gov The carbon-fluorine bond is very strong, and many microorganisms lack the enzymes necessary to break it. nih.govresearchgate.net Therefore, it is possible that this compound is persistent in the environment, but this has not been experimentally verified. Studies on other organophosphate flame retardants have identified specific microbial strains capable of their degradation, often involving hydrolysis and further breakdown of the resulting alcohols and phosphate (B84403). nih.gov

Analysis of Transformation Products and Intermediates

As there are no studies on the degradation of this compound, there is no information available on its transformation products or intermediates. Identifying such products would require experimental studies that track the changes in the parent compound over time under various degradation conditions (e.g., in the presence of hydroxyl radicals, water, or microorganisms) and use analytical techniques like mass spectrometry to identify the resulting chemical structures.

Table of Chemical Compounds

Future Research Directions and Perspectives for Tris 2,2 Difluoroethyl Phosphate

Development of Novel Synthetic Routes for Fluorinated Phosphates

The synthesis of fluorinated organophosphates like Tris(2,2-difluoroethyl)phosphate is crucial for enabling their study and application. Current synthetic methods often rely on established but potentially inefficient or environmentally taxing procedures. Future research is poised to focus on developing more innovative, efficient, and scalable synthetic routes.

Recent advancements in organophosphorus chemistry point toward new strategies that could be adapted for fluorinated phosphates. For instance, novel routes have been developed for parent phosphorus-containing cycloalkanes (phosphetanes, phospholanes, etc.) using precursor complexes that act as P-atom carriers. rsc.orgnih.govsemanticscholar.orgresearchgate.net This approach allows for the synthesis of cyclic phosphines with high selectivity and in good yields, which is often challenging via conventional methods. semanticscholar.orgresearchgate.net Such precursor-mediated routes could potentially be extended to create novel fluorinated phosphate (B84403) esters by designing appropriate starting materials. semanticscholar.org The goal is to move beyond traditional esterification techniques, which may have limitations, and explore new catalytic systems and reaction pathways that offer greater control and efficiency. nih.gov

The development of tandem synthetic-biosynthetic procedures also presents a promising avenue. nih.gov While currently applied to complex molecules like dinucleoside polyphosphates, the principle of combining chemical and biological catalysts could open up new, highly selective pathways to fluorinated organophosphates. nih.gov The overarching aim is to create a diverse toolbox of synthetic methods that can be tailored to produce not only this compound but also a wide range of its derivatives with customized properties.

Table 1: Comparison of Synthetic Approaches for Organophosphorus Compounds

| Synthetic Approach | Description | Potential Advantages for Fluorinated Phosphates | Key Research Areas |

|---|---|---|---|

| Precursor-Mediated Synthesis | Utilizes metal-phosphine complexes as carriers for the phosphorus atom, enabling controlled ring formation. nih.govresearchgate.net | High selectivity, access to otherwise inaccessible structures, good yields. semanticscholar.org | Design of fluorinated precursors, optimization of reaction conditions. |

| Tandem Synthetic-Biosynthetic | Combines chemical synthesis steps with enzymatic reactions to achieve high specificity. nih.gov | High chemo- and regioselectivity, potential for greener processes. | Discovery and engineering of suitable enzymes, process integration. |

| Advanced Catalysis | Employs novel transition-metal or organocatalysts to facilitate phosphorylation reactions. | Lower reaction temperatures, higher turnover numbers, improved atom economy. | Catalyst design, mechanistic studies, substrate scope expansion. |

Advanced Electrolyte Design Incorporating this compound and Derivatives

One of the most promising areas of application for fluorinated phosphates is in advanced electrolytes for high-energy-density batteries, such as lithium-ion batteries. These compounds can serve as flame-retardant additives or co-solvents, enhancing battery safety without severely compromising electrochemical performance.

Research on the closely related compound, tris(2,2,2-trifluoroethyl) phosphate (TFP), has demonstrated that it can reduce the flammability of carbonate-based electrolytes. researchgate.net However, its addition can also increase electrolyte viscosity and lower ionic conductivity. researchgate.net Future work on this compound will likely focus on striking a better balance between safety enhancement and electrochemical properties. The reduced fluorine content compared to TFP might offer a different property profile, potentially with less impact on viscosity.

A key research direction is the use of these compounds not just as bulk co-solvents but as functional additives that form a stable solid-electrolyte interphase (SEI) on the electrode surfaces. Studies on tris(2,2,2-trifluoroethyl)phosphite (TTFP), which oxidizes to the corresponding phosphate (TTFPa), have shown that it can modify the cathode surface film. rsc.org During this process, derivatives such as bis(2,2,2-trifluoroethyl)phosphate (BTFPa) can be formed, which bind to the cathode surface. rsc.org Understanding and controlling the formation of these derivative layers is critical. Advanced electrolyte design will involve:

Synergistic Additive Blends: Combining this compound with other additives to achieve multi-functional benefits, such as improved thermal stability and enhanced high-voltage performance.

Derivative Engineering: Synthesizing and testing derivatives of this compound to fine-tune their interaction with electrode surfaces and their influence on the electrolyte's bulk properties.

Computational Modeling: Using quantum chemistry methods to predict the electrochemical stability, interaction energies, and decomposition pathways of new fluorinated phosphate additives, thereby accelerating the design process. mdpi.com

Elucidation of Complex Reaction Mechanisms in Applied Systems

A deep understanding of the reaction mechanisms of this compound within its application environment, such as a battery electrolyte, is fundamental for optimizing its performance and predicting its long-term stability. The mechanisms are often complex, involving electrochemical decomposition, chemical reactions with other electrolyte components, and interactions with highly reactive electrode surfaces. rsc.org

Future research will require a multi-faceted approach to unravel these intricate pathways. A key challenge is identifying the transient intermediates and final degradation products formed during battery cycling. Methodologies developed for studying related additives provide a clear roadmap. For example, in the case of the TTFP additive, researchers have found that while some of the molecule binds to the cathode, a significant portion forms stable tris(2,2,2-trifluoroethyl)phosphate (TTFPa) molecules by removing oxygen from the cathode surface. rsc.org

Key research efforts in this area will include:

Advanced Analytical Techniques: Employing techniques like in-situ and operando spectroscopy (e.g., FTIR, Raman) and chromatography-mass spectrometry (GC-MS) to monitor the chemical changes in the electrolyte and on the electrodes during operation.

Isotopic Labeling Studies: Using isotopically labeled this compound to trace the reaction pathways of its different fragments.

Computational Chemistry: Performing density functional theory (DFT) calculations to map out potential reaction energy landscapes, predict decomposition products, and understand the role of the fluorine atoms in directing the reaction pathways. mdpi.com

Elucidating these mechanisms is not purely academic; it is essential for designing more robust and longer-lasting energy storage systems. rsc.org

Table 2: Mechanistic Insights from a Related Fluorinated Phosphite (B83602) Additive

| Observation | Implication for Mechanism | Research Technique |

|---|---|---|

| Formation of tris(2,2,2-trifluoroethyl)phosphate (TTFPa). rsc.org | Additive is oxidized by removing oxygen from the cathode. | GC-MS, NMR |

| Binding of bis(2,2,2-trifluoroethyl)phosphate (BTFPa) to the cathode. rsc.org | A side group is cleaved, allowing the molecule to bond with the surface. | XPS, ToF-SIMS |

Sustainable Chemistry Approaches for Fluorinated Organophosphates

As the production and use of fluorinated compounds grow, so does the importance of ensuring their chemical life cycle is sustainable. Future research on this compound and other fluorinated organophosphates will increasingly incorporate principles of sustainable and green chemistry. nih.gov

This perspective extends from the choice of raw materials to the synthesis process and the end-of-life considerations for the compound. A central theme in sustainable chemistry is the development of a framework that integrates green chemistry principles with a life cycle assessment. nih.gov This involves evaluating the environmental and human health impacts across all stages, from raw material extraction to disposal or recycling. nih.gov

For fluorinated organophosphates, key areas of sustainable chemistry research will include:

Greener Synthetic Routes: Developing syntheses that use less hazardous solvents, reduce energy consumption, and maximize atom economy. This aligns with the goals outlined in section 6.1.

Sustainable Fluorine Sources: The ultimate source of fluorine for all organofluorine compounds is mined fluorspar (CaF₂), a finite resource. rsc.org Long-term sustainability requires investigating and developing alternative fluorine sources or more efficient ways of utilizing existing reserves. rsc.org

Biodegradability and Environmental Fate: Designing molecules that can perform their intended function effectively but are also susceptible to degradation into benign products after their useful life. Understanding the reaction kinetics with environmental species, as has been done for other organophosphates, will be crucial. nih.gov

By integrating these sustainable chemistry approaches, researchers can guide the development and application of fluorinated organophosphates toward a more environmentally responsible future.

Q & A

Basic: What are the recommended methods for synthesizing Tris(2,2-difluoroethyl) phosphate with high purity?

Methodological Answer:

Synthesis typically involves esterification of phosphoryl chloride with 2,2-difluoroethanol. A common approach is a stepwise nucleophilic substitution under inert atmosphere, using triethylamine as an acid scavenger. Key parameters include temperature control (0–5°C during mixing, followed by reflux at 60–80°C) and stoichiometric excess of 2,2-difluoroethanol to ensure complete substitution . Post-synthesis purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to remove unreacted precursors and byproducts. Yield optimization (~83%) requires careful monitoring of reaction time and moisture exclusion .

Basic: How can researchers verify the structural integrity and purity of TFHP using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ ≈ -120 to -130 ppm for CF₂ groups). ³¹P NMR should show a single peak near δ 0 ppm, indicating a pure phosphate ester .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can validate molecular weight (C₆H₁₂F₆O₄P, ~236 g/mol) and detect impurities (e.g., residual di- or mono-substituted esters) .

- FTIR : Peaks at ~980 cm⁻¹ (P-O-C stretch) and ~1150–1250 cm⁻¹ (C-F stretches) confirm functional groups .

Basic: What experimental protocols ensure compatibility of TFHP with lithium-ion battery electrolytes?

Methodological Answer:

- Electrochemical Stability : Test TFHP in coin cells (LiFePO₄/Li) using cyclic voltammetry (CV) to assess oxidative stability (>4.5 V vs. Li/Li⁺) and compatibility with common salts (e.g., LiPF₆) .

- SEI Analysis : Combine XPS and TEM to evaluate SEI composition on graphite anodes after cycling. TFHP’s fluorinated groups often enhance LiF content, improving ionic conductivity .

- Viscosity and Conductivity : Use rheometry and impedance spectroscopy to optimize TFHP concentration (typically 5–10 wt%) in carbonate-based electrolytes .

Advanced: How can contradictory data on TFHP’s thermal stability be resolved across studies?

Methodological Answer:

Discrepancies in decomposition temperatures (TGA data ranging 200–250°C) may arise from differing experimental conditions:

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect degradation pathways.

- Heating Rate : Slower rates (~10°C/min) provide more accurate decomposition profiles.

- Sample Purity : Trace moisture or solvents can lower apparent stability. Validate purity via Karl Fischer titration before testing .

Advanced studies should replicate conditions from EPA risk assessments (e.g., NIST protocols) and cross-reference with computational models (e.g., QSPR predictions for bond dissociation energies) .

Advanced: What strategies mitigate TFHP’s environmental and health risks in laboratory settings?

Methodological Answer:

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀ tests) and endocrine disruption assays (e.g., YES/YAS reporter gene systems) .

- Waste Management : Hydrolysis under basic conditions (NaOH/ethanol, 70°C) degrades TFHP into less hazardous phosphates and fluorinated alcohols, which can be captured via activated carbon filtration .

- Exposure Controls : Use glove boxes for synthesis and handling; monitor airborne particulates with FTIR gas analyzers .

Advanced: How does TFHP influence solid-electrolyte interphase (SEI) formation mechanisms in batteries?

Methodological Answer:

- In Situ AFM/EC-SPM : Visualize SEI growth dynamics during cycling. TFHP’s fluorine-rich structure promotes uniform LiF deposition, reducing dendritic growth .

- DFT Simulations : Calculate adsorption energies of TFHP derivatives (e.g., PO₃⁻(CF₂CH₃)₃⁻) on Li surfaces to predict SEI composition .

- Post-Mortem Analysis : TOF-SIMS depth profiling reveals layered SEI architectures with distinct inorganic/organic phases .

Advanced: What computational tools predict TFHP’s physicochemical properties for novel applications?

Methodological Answer:

- QSPR Models : Use COSMOtherm or ACD/Percepta to estimate logP (hydrophobicity), vapor pressure, and solubility in mixed solvents .

- Molecular Dynamics (MD) : Simulate TFHP’s interactions with ionic liquids (e.g., [EMIM][TFSI]) to design high-temperature electrolytes .

- ReaxFF : Model thermal decomposition pathways to identify hazardous byproducts (e.g., HF or fluorinated aldehydes) .

Regulatory: How can academic labs align TFHP research with EPA and REACH compliance?

Methodological Answer:

- Data Quality : Adopt EPA’s Systematic Review Framework (e.g., ToxRefDB) to ensure studies meet criteria for relevance, reliability, and transparency .

- Risk Characterization : Use the T.E.S.T. (Toxicity Estimation Software Tool) to estimate LC₅₀ or EC₅₀ values for regulatory submissions .

- Documentation : Maintain detailed records of synthesis, handling, and disposal per 40 CFR Part 372 (EPA Toxic Release Inventory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.